N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a small molecule inhibitor of BCR-ABL myristoylation. It is classified as a kinase inhibitor, specifically targeting the myristoylation process of the BCR-ABL protein. This process is crucial for the proper localization and function of BCR-ABL, a tyrosine kinase involved in the pathogenesis of chronic myeloid leukemia. In scientific research, this compound is primarily utilized to investigate the role of BCR-ABL myristoylation in leukemia development and to assess its potential as a therapeutic target.
N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide acts as an inhibitor of BCR-ABL myristoylation. Myristoylation is a post-translational modification where a myristoyl group is attached to the N-terminal glycine residue of a protein. This modification is crucial for the proper localization and function of certain proteins, including BCR-ABL. By blocking the myristoylation process, this compound disrupts the normal activity of BCR-ABL, potentially leading to its degradation or mislocalization within the cell. This disruption can inhibit the downstream signaling pathways activated by BCR-ABL, ultimately contributing to the inhibition of leukemia cell proliferation and survival.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: